molecular formula C21H12Br2Cl2N2O3 B15012068 3,4-dibromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

3,4-dibromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol

Cat. No.: B15012068
M. Wt: 571.0 g/mol
InChI Key: MFUTUFIWLFBDAV-UHFFFAOYSA-N
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Description

3,4-dibromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol is a complex organic compound that features a benzoxazole core, substituted with bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dibromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxazole Core: This can be achieved through the condensation of 2-aminophenol with 2,5-dichlorobenzaldehyde under acidic conditions.

    Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and methoxylation steps.

Chemical Reactions Analysis

Types of Reactions

3,4-dibromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-dibromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.

    Materials Science: Use in the synthesis of novel polymers and materials with specific electronic properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3,4-dibromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromo-6-methoxyphenol: Similar structure but lacks the benzoxazole and dichlorophenyl groups.

    3,4-dichloro-2-[(E)-{[2-(2,5-dibromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol: Similar structure with different halogen substitutions.

Uniqueness

3,4-dibromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol is unique due to the combination of bromine, chlorine, and methoxy substitutions on a benzoxazole core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C21H12Br2Cl2N2O3

Molecular Weight

571.0 g/mol

IUPAC Name

3,4-dibromo-2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C21H12Br2Cl2N2O3/c1-29-18-8-14(22)19(23)13(20(18)28)9-26-11-3-5-17-16(7-11)27-21(30-17)12-6-10(24)2-4-15(12)25/h2-9,28H,1H3

InChI Key

MFUTUFIWLFBDAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)Br)Br

Origin of Product

United States

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